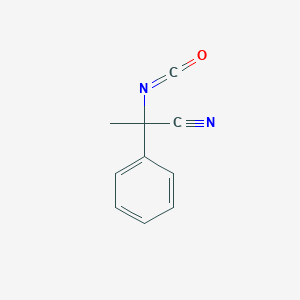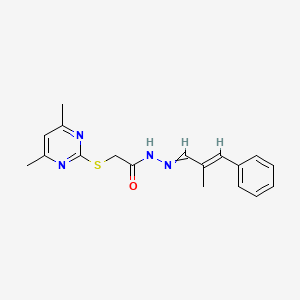
2-((4,6-dimethylpyrimidin-2-yl)thio)-N'-((E)-2-methyl-3-phenylallylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-dimethylpyrimidin-2-yl)thio)-N’-((E)-2-methyl-3-phenylallylidene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and thio groups, and an acetohydrazide moiety linked to a phenylallylidene group. The compound’s distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N’-((E)-2-methyl-3-phenylallylidene)acetohydrazide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common synthetic route involves the reaction of 4,6-dimethyl-2-thiopyrimidine with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with (E)-2-methyl-3-phenylallylidene to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Chemical Reactions Analysis
2-((4,6-dimethylpyrimidin-2-yl)thio)-N’-((E)-2-methyl-3-phenylallylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.
Scientific Research Applications
2-((4,6-dimethylpyrimidin-2-yl)thio)-N’-((E)-2-methyl-3-phenylallylidene)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N’-((E)-2-methyl-3-phenylallylidene)acetohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anticancer research, it is believed to inhibit key enzymes involved in cell proliferation, thereby preventing the growth and spread of cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-((4,6-dimethylpyrimidin-2-yl)thio)-N’-((E)-2-methyl-3-phenylallylidene)acetohydrazide include:
4,6-Dimethyl-2-mercaptopyrimidine: This compound shares the pyrimidine core but lacks the acetohydrazide and phenylallylidene groups, making it less complex and with different reactivity.
2-((4,6-Dimethylpyrimidin-2-yl)thio)butanoic acid: This compound has a similar thio group but differs in the rest of its structure, leading to different chemical properties and applications.
The uniqueness of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N’-((E)-2-methyl-3-phenylallylidene)acetohydrazide lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13(9-16-7-5-4-6-8-16)11-19-22-17(23)12-24-18-20-14(2)10-15(3)21-18/h4-11H,12H2,1-3H3,(H,22,23)/b13-9+,19-11? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVDIZQVCKOAJP-XNZLLJBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC(=CC2=CC=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=C/C(=C/C2=CC=CC=C2)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2882084.png)
amine](/img/structure/B2882086.png)


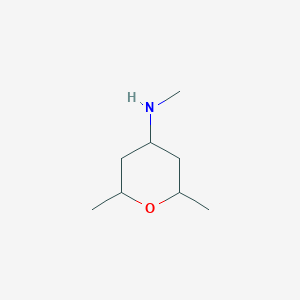
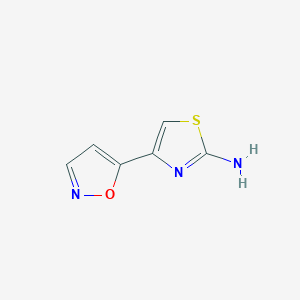
![N-(2,3-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882098.png)

![8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline](/img/structure/B2882101.png)
![(5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2882102.png)

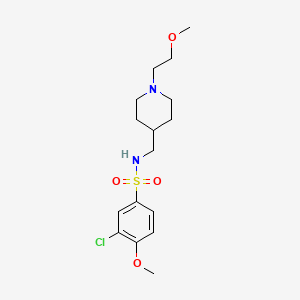
![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2882105.png)
